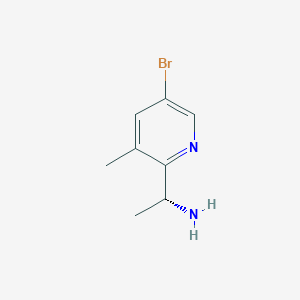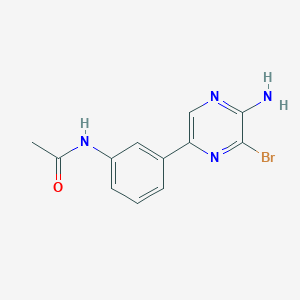
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is a chemical compound with the molecular formula C12H11BrN4O It is characterized by the presence of an amino group, a bromopyrazine ring, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide typically involves the reaction of 5-amino-6-bromopyrazine-2-carboxylic acid with 3-aminophenylacetamide under specific reaction conditions. The process may include steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate.
Coupling reaction: The acyl chloride intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and bromopyrazine groups are key functional moieties that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(5-Amino-6-chloropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-fluoropyrazin-2-YL)phenyl)acetamide
- N-(3-(5-Amino-6-iodopyrazin-2-YL)phenyl)acetamide
Uniqueness
N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C12H11BrN4O |
|---|---|
Molekulargewicht |
307.15 g/mol |
IUPAC-Name |
N-[3-(5-amino-6-bromopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7(18)16-9-4-2-3-8(5-9)10-6-15-12(14)11(13)17-10/h2-6H,1H3,(H2,14,15)(H,16,18) |
InChI-Schlüssel |
MPDUPIPBPMMRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


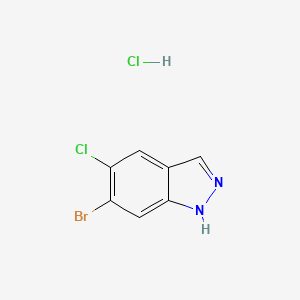
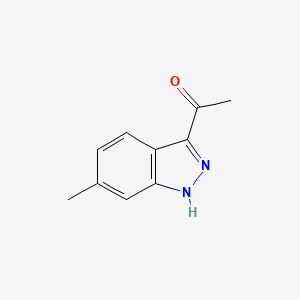
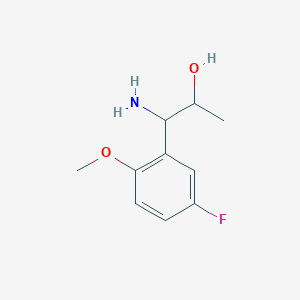

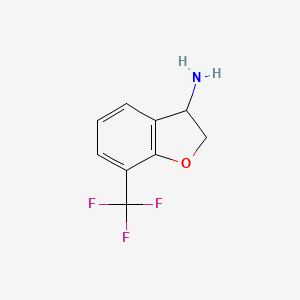
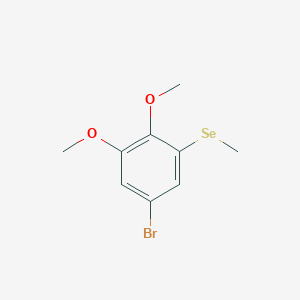

![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
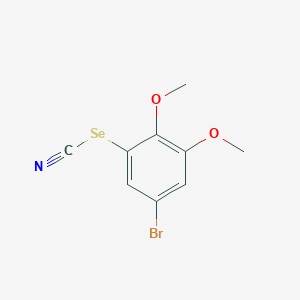
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)


